Zelavespib monohydrochloride, also known as PU-H71, is a synthetic organic compound classified as a diarylthioether. It is primarily recognized for its role as a heat shock protein 90 inhibitor, which has promising applications in oncology. The compound has been investigated for its potential therapeutic effects against various cancers, including lymphoma and solid tumors. Its significance lies in its ability to modulate the epichaperome, a structure associated with cancer cell survival and proliferation .
Zelavespib is derived from the class of organic compounds known as diarylthioethers, which are characterized by the presence of a thioether group substituted by two aryl groups. This compound falls under the broader category of organosulfur compounds. The specific classification of Zelavespib includes:
The chemical formula for Zelavespib is , with a molecular weight of approximately 512.37 g/mol .
The synthesis of Zelavespib involves multiple steps, typically starting from commercially available precursors. The synthetic route generally includes:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to confirm the identity and purity of Zelavespib during synthesis .
Zelavespib's molecular structure can be represented in several formats:
The compound features a complex arrangement that includes multiple rings and functional groups, which contribute to its pharmacological properties. The presence of iodine in its structure is particularly noteworthy as it may influence both biological activity and imaging capabilities in research applications .
Zelavespib undergoes various chemical reactions that are critical for its biological activity:
These reactions highlight Zelavespib's potential as an antineoplastic agent by targeting critical pathways involved in cancer progression.
Zelavespib's mechanism of action primarily revolves around its inhibition of heat shock protein 90. The following steps outline this process:
Research indicates that Zelavespib's binding leads to an extended residence time within tumor environments, enhancing its efficacy compared to other inhibitors .
Zelavespib exhibits several notable physical and chemical properties:
These properties suggest that Zelavespib has moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Zelavespib has several significant applications in scientific research and potential therapeutic areas:
Heat shock protein 90 (HSP90) is an essential ATP-dependent molecular chaperone that facilitates the folding, stability, and functional maturation of numerous client proteins. Under physiological conditions, HSP90 constitutes 1-2% of total cellular protein, increasing to 4-6% under stress conditions [1] [4]. The chaperone operates through a complex ATP-driven cycle involving large conformational changes between open and closed states, regulated by numerous co-chaperones including HOP, Aha1, p23, and CDC37 [2] [8]. This cycle enables HSP90 to stabilize metastable proteins that would otherwise undergo degradation.
In malignant cells, HSP90 is exploited to stabilize mutated, overexpressed, or chimeric oncoproteins that drive cancer progression. The chaperone exists in an activated multi-chaperone complex in cancer cells, distinct from its conformation in normal cells [1]. This cancer-specific activation state provides a therapeutic window for selective inhibition. HSP90's client proteins include key oncogenic drivers such as HER2, EGFR, ALK, BRAF, AKT, and androgen receptor—proteins essential for signal transduction, cell cycle progression, and anti-apoptotic pathways in diverse malignancies [1] [4] [5]. By maintaining these labile oncoproteins in their functional conformations, HSP90 enables cancer cells to tolerate the proteotoxic stress inherent in the malignant phenotype, including genomic instability, aneuploidy, hypoxia, and nutrient deprivation [4] [6].
Table 1: Key Oncogenic Client Proteins of HSP90
| Client Protein | Role in Oncogenesis | Cancer Types |
|---|---|---|
| HER2/ErbB2 | Receptor tyrosine kinase signaling | HER2+ breast cancer |
| ALK | Chimeric kinase activity | ALK-rearranged NSCLC |
| BRAF (mutant) | Hyperactivated MAPK signaling | Melanoma, colorectal cancer |
| Androgen Receptor | Hormone signaling dependency | Prostate cancer |
| BCR-ABL | Constitutive kinase activity | Chronic myeloid leukemia |
| AKT | PI3K pathway signaling | Multiple carcinomas |
The strategic rationale for targeting HSP90 in oncology stems from its simultaneous effects on multiple oncogenic pathways and stress-response mechanisms. Pharmacological inhibition of HSP90 induces the proteasomal degradation of its client proteins through several interconnected mechanisms [1] [4]. By blocking ATP binding in the N-terminal nucleotide pocket, inhibitors prevent the chaperone cycle progression, leading to ubiquitination and degradation of client oncoproteins. This combinatorial effect on multiple cancer drivers differentiates HSP90 inhibitors from single-target agents.
Notably, cancers driven by "addiction" to specific HSP90 client oncoproteins demonstrate particular vulnerability. For example, HER2-amplified breast cancers exhibit exceptional sensitivity to HSP90 inhibition due to the extreme client dependency of HER2 on HSP90-mediated folding and stabilization [1] [4]. Similarly, malignancies dependent on ALK fusion proteins, mutant EGFR, or BRAF show significant responses. Beyond oncoprotein degradation, HSP90 inhibition simultaneously disrupts the malignant stress buffer, overwhelming cancer cells with proteotoxic stress and activating apoptotic pathways [4] [6]. This dual mechanism—simultaneous multi-oncogenic pathway disruption and stress-response impairment—provides a compelling therapeutic rationale.
The development of HSP90 inhibitors has evolved through distinct generations. Initial efforts focused on natural product derivatives like geldanamycin, leading to the first-in-class agent tanespimycin (17-AAG). While tanespimycin demonstrated clinical activity in HER2+ breast cancer, limitations included hepatotoxicity, complex pharmacokinetics, and dependency on NQO1 metabolism for activation [1] [4]. These challenges stimulated the search for synthetic, fully optimized small-molecule inhibitors with improved drug-like properties.
Zelavespib monohydrochloride (PU-H71) emerged from this second-generation development wave. Discovered through structure-based drug design approaches, zelavespib was engineered to overcome limitations of early inhibitors. Its development timeline includes identification of the purine scaffold as a novel chemotype, optimization for selective binding to the ATP pocket, and chemical modification to enhance solubility and bioavailability through hydrochloride salt formation [3]. Preclinical characterization demonstrated potent and selective inhibition of HSP90, with distinct pharmacodynamic advantages over earlier compounds, positioning it as a promising clinical candidate for targeted oncotherapy.
Table 2: Evolution of HSP90 Inhibitors
| Generation | Representative Agents | Core Chemical Structure | Key Limitations |
|---|---|---|---|
| First (Natural Product Derivatives) | Tanespimycin (17-AAG), Alvespimycin (17-DMAG) | Benzoquinone ansamycin | Hepatotoxicity, NQO1 dependency, poor solubility |
| Second (Fully Synthetic) | Zelavespib (PU-H71), Ganetespib | Purine, resorcinol | Ocular toxicity (some agents) |
| Second (Optimized) | Zelavespib monohydrochloride | Purine-based with salt formation | Improved solubility and pharmacokinetics |
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5